- Synthesis of syn-vicinal diamines via the stereoselective allylation of acyclic chiral α-amino aldiminesTetrahedron Letters, 2019, 60(3), 235-239,
Cas no 903907-74-4 (Oseltamivir Impurity 16)

Oseltamivir Impurity 16 structure
Nome del prodotto:Oseltamivir Impurity 16
Oseltamivir Impurity 16 Proprietà chimiche e fisiche
Nomi e identificatori
-
- Oseltamivir Impurity 48
- OseltaMivir iMpurity E
- Oseltamivir Impurity 1
- Oseltamivir EP Impurity
- 1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-5-amino-3-hydroxy-, ethyl ester, (3R,4R,5S)-
- (3R,4R,5S)-ethyl 4-acetamido-5-amino-3-hydroxycyclohex-1-enecarboxylate
- (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-enecarboxylicacidethylester
- Ethyl (3R,4R,5S)-4-(acetylamino)-5-amino-3-hydroxy-1-cyclohexene-1-carboxylate (ACI)
- Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-hydroxycyclohex-1-ene-1-carboxylate
- 903907-74-4
- SCHEMBL16619479
- Oseltamivir Impurity 16
-
- Inchi: 1S/C11H18N2O4/c1-3-17-11(16)7-4-8(12)10(9(15)5-7)13-6(2)14/h5,8-10,15H,3-4,12H2,1-2H3,(H,13,14)/t8-,9+,10+/m0/s1
- Chiave InChI: ZMPNPIVRPAPPQU-IVZWLZJFSA-N
- Sorrisi: N([C@H]1[C@H](O)C=C(C(=O)OCC)C[C@@H]1N)C(=O)C
Proprietà calcolate
- Massa esatta: 242.12665706g/mol
- Massa monoisotopica: 242.12665706g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 17
- Conta legami ruotabili: 4
- Complessità: 340
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -1.3
- Superficie polare topologica: 102Ų
Oseltamivir Impurity 16 Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Store at recommended temperature
Oseltamivir Impurity 16 Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | R40217-10mg |
903907-74-4 | 10mg |
¥5027.00 | 2023-09-15 | |||
AN HUI ZE SHENG Technology Co., Ltd. | R40217-25mg |
903907-74-4 | 25mg |
¥9552.00 | 2023-09-15 | |||
AN HUI ZE SHENG Technology Co., Ltd. | R40217-100mg |
903907-74-4 | 100mg |
¥28489.00 | 2023-09-15 |
Oseltamivir Impurity 16 Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 1 h, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C
2.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt
3.1 -
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C
2.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt
3.1 -
Riferimento
- Synthesis of syn-vicinal diamines via the stereoselective allylation of acyclic chiral α-amino aldiminesTetrahedron Letters, 2019, 60(3), 235-239,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C
1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt
2.1 -
1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt
2.1 -
Riferimento
- Synthesis of syn-vicinal diamines via the stereoselective allylation of acyclic chiral α-amino aldiminesTetrahedron Letters, 2019, 60(3), 235-239,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Triethylamine , Triethylsilane Catalysts: Palladium diacetate Solvents: Dichloromethane ; 15 min, 0 °C
1.2 Solvents: Dichloromethane ; 2 h, rt
1.2 Solvents: Dichloromethane ; 2 h, rt
Riferimento
- Ring-Closing Metathesis-Based Synthesis of (3R,4R,5S)-4-Acetylamino-5-amino-3-hydroxy- cyclohex-1-ene-carboxylic Acid Ethyl Ester: A Functionalized Cycloalkene Skeleton of GS4104Journal of Organic Chemistry, 2006, 71(14), 5365-5368,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 1 h, rt
1.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C
1.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt
2.1 -
1.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C
1.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt
2.1 -
Riferimento
- Synthesis of syn-vicinal diamines via the stereoselective allylation of acyclic chiral α-amino aldiminesTetrahedron Letters, 2019, 60(3), 235-239,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Imidazole Solvents: Dichloromethane ; 0 °C → rt; 2 h, rt
2.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 1 h, rt
2.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C
2.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt
3.1 -
2.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 1 h, rt
2.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C
2.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt
3.1 -
Riferimento
- Synthesis of syn-vicinal diamines via the stereoselective allylation of acyclic chiral α-amino aldiminesTetrahedron Letters, 2019, 60(3), 235-239,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide Solvents: Acetone , tert-Butanol , Water ; 8 h, 0 °C
2.1 Reagents: Imidazole Solvents: Dichloromethane ; 0 °C → rt; 2 h, rt
3.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 1 h, rt
3.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C
3.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt
4.1 -
2.1 Reagents: Imidazole Solvents: Dichloromethane ; 0 °C → rt; 2 h, rt
3.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 1 h, rt
3.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C
3.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt
4.1 -
Riferimento
- Synthesis of syn-vicinal diamines via the stereoselective allylation of acyclic chiral α-amino aldiminesTetrahedron Letters, 2019, 60(3), 235-239,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Morpholine Solvents: Methanol , Dichloromethane ; overnight, rt; 4 h, 50 °C
Riferimento
- Diversity-Oriented Production of Metabolites Derived from Chorismate and Their Use in Organic SynthesisAngewandte Chemie, 2011, 50(34), 7781-7786,
Oseltamivir Impurity 16 Raw materials
Oseltamivir Impurity 16 Preparation Products
Oseltamivir Impurity 16 Letteratura correlata
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
903907-74-4 (Oseltamivir Impurity 16) Prodotti correlati
- 877790-55-1(1-3-(4-chlorophenyl)-2,5-dimethylpyrazolo1,5-apyrimidin-7-yl-4-methylpiperidine)
- 54340-59-9(Quincarbate)
- 2219380-20-6(rac-methyl (1R,2S)-2-(piperidin-4-yl)cyclopropane-1-carboxylate hydrochloride, trans)
- 1263378-65-9(Methyl 3-(5-pyrimidinyl)benzoate)
- 302590-17-6(ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 2248284-43-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(methylsulfamoyl)amino]acetate)
- 1427378-97-9(1-{3-(4-methylphenyl)-1,2-oxazol-5-ylmethyl}pyrrolidin-3-amine dihydrochloride)
- 1806000-69-0(Methyl 4-hydroxy-3-nitro-2-(trifluoromethoxy)pyridine-5-carboxylate)
- 2138063-32-6(3-(2-methyl-1H-imidazol-1-yl)-4-(trifluoromethyl)cyclohexan-1-ol)
- 1146210-64-1(2,5-Difluorobenzenecarbothioic Acid S-Methyl Ester)
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso
